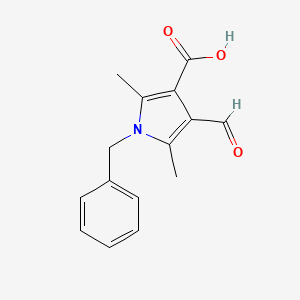

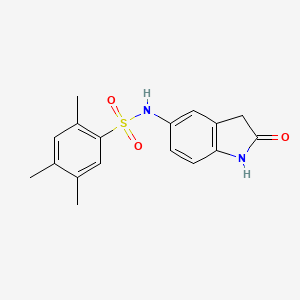

![molecular formula C22H19N3O2S B2550694 1-(4-甲氧基苯基)-3-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]脲 CAS No. 330189-50-9](/img/structure/B2550694.png)

1-(4-甲氧基苯基)-3-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives with benzothiazole moieties has been explored in various studies. For instance, the synthesis of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives was achieved by replacing the acetamide group with an alkylurea moiety, which resulted in compounds with potent antiproliferative activity and reduced acute oral toxicity . Similarly, the synthesis of 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas involved the reaction of trisubstituted benzaldehyde with DMF, thioglycolic acid, and zinc chloride, leading to compounds with anthelmintic activity . These studies demonstrate the versatility of urea derivatives in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For example, the presence of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole was found to retain antiproliferative activity and inhibitory activity against PI3K and mTOR . In another study, the introduction of a benzylic stereogenic center in 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas led to significant differences in activity, with meta-substituted derivatives showing the most potent inhibition of ROCK1 and 2 . These findings highlight the importance of molecular structure in the design of urea derivatives with desired biological properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives often include condensation reactions. For instance, the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas was performed by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates . This method demonstrates the utility of condensation reactions in creating a diverse range of urea derivatives with potential inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy and amino groups can significantly affect the potency of the compounds as enzyme inhibitors . Additionally, the flexibility of the spacer linking pharmacophoric moieties in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was found to be compatible with high inhibitory activities, suggesting that the physical properties of these spacers play a role in the biological activity of the compounds .

科学研究应用

酶抑制和抗癌活性

包括与本文化合物相似的脲衍生物在内,已合成并评估了其在抑制各种酶及其抗癌活性方面的潜力。例如,一项研究发现,某些脲衍生物对脲酶、β-葡萄糖醛酸酶和蛇毒磷酸二酯酶表现出显着的酶抑制特性。此外,一种新化合物在体外表现出抗癌活性,显示出治疗前列腺癌的潜力,具有显着的 IC50 值,表明其在抑制癌细胞生长方面的有效性 (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

用于癌症治疗的 ROCK 抑制

基于吡啶并噻唑的脲,其结构与目标化合物相关,已被确认为 Rho 相关蛋白激酶 (ROCK1 和 2) 的有效抑制剂,后者是癌症治疗的重要靶点。这些抑制剂在人肺癌细胞中表现出显着的效力,通过抑制 ROCK 底物 MYPT-1 的磷酸化水平,表明它们在治疗癌症中的潜在应用 (Roberta Pireddu 等,2012).

对癌细胞系的抗增殖作用

另一项关于具有羟基苯基或卤代苯基取代基的新型脲和双脲伯奎宁衍生物的研究揭示了对包括乳腺癌 MCF-7 在内的各种癌细胞系的显着抗增殖作用。这些发现突出了此类化合物在开发乳腺癌治疗中的治疗潜力,展示了它们的选择性功效并符合药物开发标准 (I. Perković 等,2016).

驱虫剂

对噻唑烷酮和相关脲衍生物的研究也揭示了它们作为驱虫剂的潜力。一项特定研究合成了对Perituma posthuma表现出良好至中等活性的新型衍生物,表明这些化合物的修饰可能导致开发有效的驱虫药物 (S. Sarkar, J. Dwivedi, R. Chauhan, 2013).

抗菌和抗氧化活性

此外,已评估了脲衍生物的抗菌和抗氧化活性。例如,某些化合物在 DPPH 测定中显示出高抗氧化活性,并在敏感性测定中表现出强抗菌活性,突出了它们在开发具有抗氧化特性的新型抗菌剂方面的潜力 (E. Korkusuz, İ. Yıldırım, S. Albayrak, 2013).

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-3-12-19-20(13-14)28-21(25-19)15-4-6-16(7-5-15)23-22(26)24-17-8-10-18(27-2)11-9-17/h3-13H,1-2H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVJGKALWMASNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550612.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

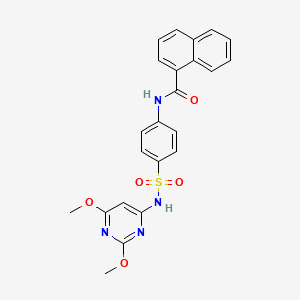

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)

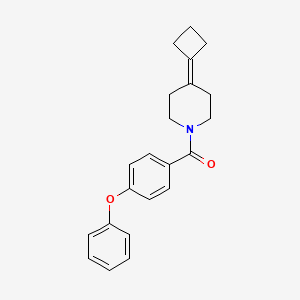

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)

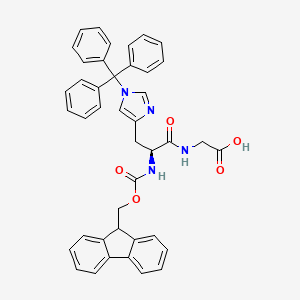

![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)